molecular formula C17H29Cl2N3O2 B2954349 N-[(1-Aminocyclohexyl)methyl]-2-cyclohexyl-1,3-oxazole-4-carboxamide;dihydrochloride CAS No. 2418709-37-0

N-[(1-Aminocyclohexyl)methyl]-2-cyclohexyl-1,3-oxazole-4-carboxamide;dihydrochloride

Cat. No.: B2954349
CAS No.: 2418709-37-0
M. Wt: 378.34
InChI Key: WHHRMMLVBWHMHZ-UHFFFAOYSA-N
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Description

N-[(1-Aminocyclohexyl)methyl]-2-cyclohexyl-1,3-oxazole-4-carboxamide;dihydrochloride is a useful research compound. Its molecular formula is C17H29Cl2N3O2 and its molecular weight is 378.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study explored the synthesis of novel heterocyclic amino acid-like building blocks, which involved the reaction of β-enamino ketoesters with hydroxylamine hydrochloride, relevant to the synthesis of compounds like N-[(1-Aminocyclohexyl)methyl]-2-cyclohexyl-1,3-oxazole-4-carboxamide;dihydrochloride (Bruzgulienė et al., 2022).

Structural Studies

  • Research on anticonvulsant enaminones, which are structurally related to this compound, was conducted to understand their crystal structures and hydrogen bonding patterns (Kubicki et al., 2000).

Catalysis and Reactions

  • In a study focusing on catalytic asymmetric alkylzinc additions to aldehydes, 1,3-Azole derivatives of 2-aminocyclohexanecarboxylic acid, similar to this compound, were utilized as bidentate ligands (Wipf & Wang, 2002).

Biological Activity

  • The synthesis and biological activity of N-(ferrocenylmethyl)benzene-carboxamide derivatives, related to the chemical structure of interest, were examined, highlighting the potential in therapeutic applications (Kelly et al., 2007).

Synthesis of Derivatives

  • Research into the synthesis of tetrahydroindazol-4(5H)one and 7-thione from functionalized cyclic enaminones, akin to this compound, highlighted the versatility of such compounds in creating diverse chemical structures (Ashry et al., 2019).

Properties

IUPAC Name

N-[(1-aminocyclohexyl)methyl]-2-cyclohexyl-1,3-oxazole-4-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2.2ClH/c18-17(9-5-2-6-10-17)12-19-15(21)14-11-22-16(20-14)13-7-3-1-4-8-13;;/h11,13H,1-10,12,18H2,(H,19,21);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHRMMLVBWHMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=CO2)C(=O)NCC3(CCCCC3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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